molecular formula C21H19NO6 B7776862 MFCD04143596

MFCD04143596

Cat. No.: B7776862
M. Wt: 381.4 g/mol
InChI Key: QJMUWQDJVQBDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of benzopyrones that are widely found in nature and have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04143596 typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. The reaction is carried out in a solvent such as dry dimethylformamide (DMF) with triethylamine (TEA) as a base. The reaction mixture is heated to around 70°C, and the completion of the reaction is monitored by thin-layer chromatography (TLC). The product is then isolated by pouring the reaction mixture onto crushed ice and stirring, followed by filtration and recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of MFCD04143596 involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth. Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-{[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]amino}benzene-1,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit bacterial DNA gyrase sets it apart from other coumarin derivatives.

Properties

IUPAC Name

dimethyl 2-[(7-methyl-2-oxochromen-4-yl)methylamino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-12-4-6-15-14(10-19(23)28-18(15)8-12)11-22-17-9-13(20(24)26-2)5-7-16(17)21(25)27-3/h4-10,22H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMUWQDJVQBDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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